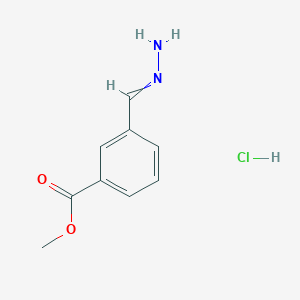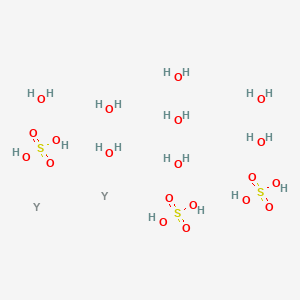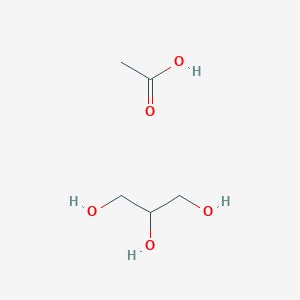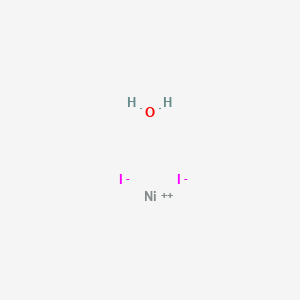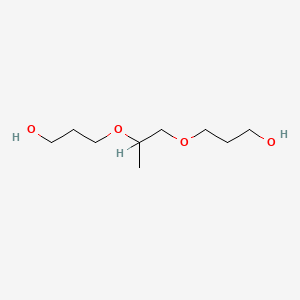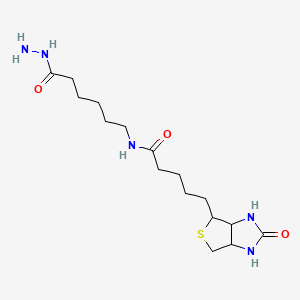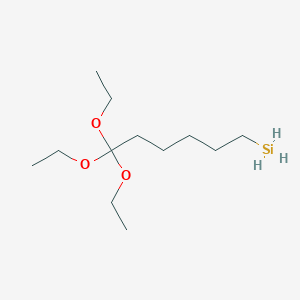![molecular formula C28H30N2O5 B8066718 D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-: is a derivative of D-asparagine, an amino acid. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-asparagine.
Protection of the Amino Group: The amino group of D-asparagine is protected using a triphenylmethyl (trityl) group. This is achieved by reacting D-asparagine with triphenylmethyl chloride in the presence of a base such as pyridine.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is done by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated synthesizers to ensure precision and efficiency. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time.
化学反应分析
Types of Reactions:
Substitution Reactions: The protected groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired end product.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrochloric acid (HCl) or acetic acid can be used to remove the trityl group.
Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.
Major Products:
Peptides: The primary products are peptides with specific sequences, used in various biological and chemical applications.
科学研究应用
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins, serving as a building block and protecting group.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by allowing the synthesis of modified peptides and proteins.
Medicine:
Drug Development: Used in the development of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and therapeutic purposes.
作用机制
Mechanism:
Protecting Group: The compound acts as a protecting group, preventing unwanted reactions at the amino and carboxyl groups during peptide synthesis.
Molecular Targets: It targets specific functional groups in amino acids and peptides, allowing for selective reactions and modifications.
相似化合物的比较
N-Boc-D-asparagine: Similar in function but uses a different protecting group for the amino group.
N-Trityl-D-asparagine: Uses a trityl group for the amino group but lacks the Boc protection for the carboxyl group.
Uniqueness:
Dual Protection: The combination of Boc and trityl groups provides dual protection, making it highly versatile in peptide synthesis.
Stability: Offers greater stability under various reaction conditions compared to compounds with single protecting groups.
This compound’s unique combination of protecting groups and its versatility in synthetic applications make it a valuable tool in both research and industrial settings
属性
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)30(23(25(32)33)19-24(29)31)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H2,29,31)(H,32,33)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFRSIXKWRMBS-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

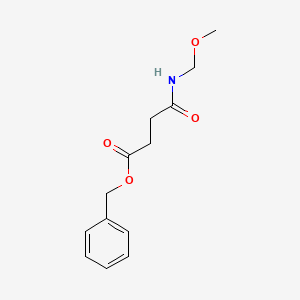
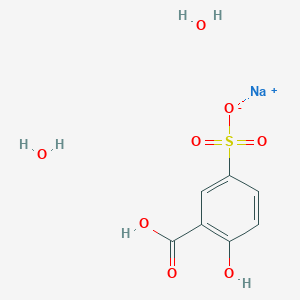
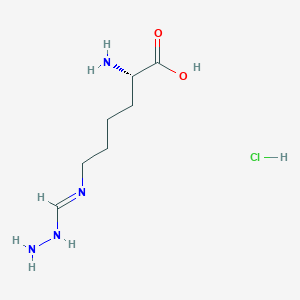
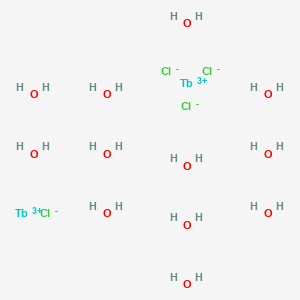
![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
